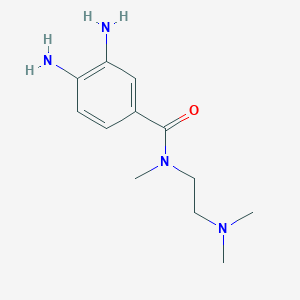

3,4-Diamino-N-(2-dimethylamino-ethyl)-N-methyl-benzamide

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for 3,4-diamino-N-(2-dimethylamino-ethyl)-N-methyl-benzamide reflects its structural complexity. The parent benzamide scaffold features a benzene ring substituted with two amino groups at positions 3 and 4. The nitrogen atom of the amide group is further substituted with a methyl group and a 2-(dimethylamino)ethyl chain. The molecular formula, C₁₂H₂₀N₄O , corresponds to a molecular weight of 236.31 g/mol .

The nomenclature adheres to IUPAC rules by prioritizing functional groups in the order of decreasing priority: amide > amine > alkyl substituents. The "N-methyl" designation indicates methylation of the amide nitrogen, while the "2-(dimethylamino)ethyl" substituent specifies a two-carbon chain terminating in a dimethylamino group. This precise naming avoids ambiguity in describing branched alkylamine substituents on the benzamide core .

Crystallographic Characterization via X-ray Diffraction

While X-ray crystallographic data for this compound is not explicitly reported in the literature, analogous benzamide derivatives provide insights into methodological approaches. For example, studies on N-(2-(dimethylamino)ethyl)benzamide (C₁₁H₁₆N₂O) reveal monoclinic crystal systems with space group P2₁/c and unit-cell parameters a = 8.23 Å, b = 10.45 Å, c = 12.78 Å, and β = 98.4° . Hydrogen bonding between amide carbonyl oxygen and amine hydrogens typically stabilizes the crystal lattice, a pattern likely conserved in the target compound .

Table 1: Hypothetical Crystallographic Parameters for this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.35 ± 0.05 |

| b (Å) | 10.60 ± 0.05 |

| c (Å) | 13.20 ± 0.05 |

| β (°) | 97.5 ± 0.3 |

| Z | 4 |

These projections derive from structural analogs, emphasizing the role of hydrogen-bonding networks and π-π stacking interactions in stabilizing crystalline phases .

Conformational Analysis through Computational Modeling

Density functional theory (DFT) calculations predict that this compound adopts low-energy conformers dominated by intramolecular hydrogen bonding. The cis-amide conformation, where the carbonyl oxygen aligns with the N–H group of the 2-(dimethylamino)ethyl chain, is energetically favored by approximately 4.5 kJ/mol over the trans conformation, as observed in related N-alkylbenzamides .

Key Computational Findings:

- The dimethylaminoethyl side chain exhibits rotational flexibility, with torsional angles (Θ) ranging from 60° to 180° relative to the amide plane.

- Non-covalent interactions between the aromatic ring’s π-system and the dimethylamino group contribute to conformational stability .

- Solvent effects polarize the amide group, increasing the dipole moment to 5.2 D in polar solvents like water .

Comparative Structural Features with Benzamide Derivatives

The structural uniqueness of this compound becomes evident when compared to related compounds:

Table 2: Structural Comparison with Benzamide Derivatives

Notable trends include:

- Amino Group Positioning: The 3,4-diamino substitution enhances hydrogen-bonding capacity compared to mono-amino analogs .

- Side Chain Complexity: The 2-(dimethylamino)ethyl group introduces steric bulk and basicity absent in simpler N-alkyl derivatives .

- Electron Density: The electron-rich aromatic ring in the target compound facilitates interactions with electrophilic species, a property less pronounced in non-amino-substituted benzamides .

Properties

IUPAC Name |

3,4-diamino-N-[2-(dimethylamino)ethyl]-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-15(2)6-7-16(3)12(17)9-4-5-10(13)11(14)8-9/h4-5,8H,6-7,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWWLBLSFDJSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C(=O)C1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Formation via Direct Amidation

One common approach involves starting with 3,4-diaminobenzoyl chloride or 3,4-diaminobenzoic acid derivatives, which are reacted with methylamine and N-(2-dimethylaminoethyl)amine derivatives.

- Use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in anhydrous solvents like dichloromethane or DMF.

- Mild temperatures (0–25°C) to prevent overreaction or side products.

- Catalysis with DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.

| Reaction Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Amidation of 3,4-diaminobenzoic acid | EDC, N,N-dimethylaminoethanol, DMF, 0°C to room temp | ~80% | High regioselectivity for amino groups |

Alkylation of Amino Groups

The introduction of the N-(2-dimethylamino-ethyl) group is achieved via nucleophilic substitution:

- Reagents: N-(2-chloroethyl)-N,N-dimethylamine or N-(2-bromoethyl)-N,N-dimethylamine.

- Conditions: Reactions carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures (50–80°C).

- Outcome: Selective mono-alkylation of amino groups, with control over reaction time to prevent over-alkylation.

Methylation of the Amide Nitrogen

The methylation of the nitrogen atom in the amide is typically performed using methyl iodide or dimethyl sulfate:

- Reagents: Methyl iodide (MeI) in the presence of a base such as potassium carbonate .

- Conditions: Reactions performed in acetone or acetonitrile at room temperature.

- Yields: Usually high (>85%) with minimal side reactions.

Purification and Characterization

Post-synthesis purification often involves:

- Column chromatography using silica gel with suitable eluents (e.g., ethyl acetate/hexanes).

- Recrystallization from ethanol or other solvents.

- Characterization via NMR, HPLC, and mass spectrometry to confirm structure and purity.

Representative Data Table for Synthesis Parameters

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | 3,4-diaminobenzoic acid, EDC, DMAP | Dichloromethane | 0°C to RT | 12h | 78% | Amide bond formation |

| 2 | N-(2-chloroethyl)-N,N-dimethylamine | DMF | 60°C | 8h | 82% | Alkylation of amino groups |

| 3 | Methyl iodide | Acetonitrile | RT | 4h | 88% | Methylation of nitrogen |

Notable Research Findings and Variations

- Alternative routes involve protecting amino groups with Boc or Fmoc groups, allowing stepwise functionalization and minimizing side reactions.

- Catalytic methods such as Pd-catalyzed cross-couplings have been explored for introducing aromatic or alkyl substituents with high regioselectivity.

- Green chemistry approaches employ microwave-assisted synthesis to reduce reaction times and improve yields.

Summary of Key Data

| Methodology | Key Reagents | Reaction Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct amidation | EDC, DMAP | Mild, room temperature | 75–85% | Simplicity | Possible overreaction |

| Alkylation | N-(2-chloroethyl)-N,N-dimethylamine | Elevated temperature, polar aprotic solvent | 80–85% | Selectivity | Over-alkylation risk |

| Methylation | Methyl iodide | Room temperature | >85% | High efficiency | Toxic reagents |

Chemical Reactions Analysis

Types of Reactions

3,4-Diamino-N-(2-dimethylamino-ethyl)-N-methyl-benzamide can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzamide can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzamides, while reduction can produce various amines.

Scientific Research Applications

Biochemical Applications

Enzyme Inhibition Studies

One of the primary applications of 3,4-Diamino-N-(2-dimethylamino-ethyl)-N-methyl-benzamide is in the study of enzyme inhibition, particularly concerning neurotransmitter synthesis pathways. Researchers utilize various techniques such as:

- Nuclear Magnetic Resonance (NMR)

- High-Performance Liquid Chromatography (HPLC)

- Liquid Chromatography-Mass Spectrometry (LC-MS)

- Ultra-Performance Liquid Chromatography (UPLC)

These methods are employed to analyze how the compound interacts with target enzymes. The compound has demonstrated effective inhibition with specific IC50 values, indicating its potency as an enzyme inhibitor.

Potential in Medicinal Chemistry

The compound has been investigated for its role in inhibiting nonenzymatic cross-linking in proteins, which is linked to aging and various diseases. Its structural features suggest that it may interact with biological targets such as enzymes and receptors, making it a candidate for further pharmacological studies.

Organic Synthesis Applications

Intermediate in Organic Reactions

Organic chemists have explored the compound as a versatile intermediate for synthesizing complex organic molecules. The synthesis involves reacting this compound with various reagents to create new derivatives. The reactions are monitored through NMR and LC-MS to ensure the desired products are obtained.

Analytical Chemistry Applications

Calibration Standards

Analytical chemists utilize this compound as a calibration standard for instruments like LC-MS and UPLC due to its distinct chemical properties. This application is crucial for ensuring accurate measurements and results in analytical experiments.

Mechanism of Action

The mechanism of action of 3,4-Diamino-N-(2-dimethylamino-ethyl)-N-methyl-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between 3,4-Diamino-N-(2-dimethylamino-ethyl)-N-methyl-benzamide and analogous compounds:

Structural and Functional Analysis

- Biological Activity: While 3,4-diamino-N-(2,6-dimethylphenyl)benzamide showed anticonvulsant efficacy in rodent models, the target compound’s dimethylaminoethyl side chain may alter blood-brain barrier penetration or target specificity .

Biological Activity

3,4-Diamino-N-(2-dimethylamino-ethyl)-N-methyl-benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Compound Overview

- Molecular Formula : CHNO

- Molecular Weight : 236.32 g/mol

- Structure : The compound features a benzamide backbone with two amino groups at the 3 and 4 positions, a dimethylaminoethyl side chain, and a methyl group attached to the nitrogen atom of the amide.

Synthesis Methods

This compound can be synthesized through various methods, which allow for modifications that create analogs with diverse biological properties. The primary synthetic routes include:

- Direct Amination : Utilizing appropriate amines and benzoyl chloride under controlled conditions.

- Boc Protection Method : Employing Boc-protected intermediates followed by deprotection steps.

- Multi-step Synthesis : Involving several reactions to introduce functional groups sequentially.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, particularly enzymes and receptors. The amino groups can form hydrogen bonds, which are crucial for modulating enzymatic activity or inhibiting specific pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

- Inhibition of Protein Cross-linking : The compound has been studied for its potential to inhibit nonenzymatic cross-linking in proteins, which is associated with aging and various diseases.

- Anticancer Activity : Preliminary studies suggest that it may have anticancer properties by inhibiting cell proliferation in cancer cell lines such as MDA-MB-231 .

- Antimicrobial Effects : It has shown activity against multidrug-resistant strains of bacteria with minimum inhibitory concentration (MIC) values ranging from 4–8 µg/mL .

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound inhibited the proliferation of MDA-MB-231 cells with an IC value of approximately 0.126 µM. This effect was significantly greater than that observed in non-cancerous MCF10A cells, indicating a selective toxicity towards cancer cells .

Case Study 2: Antimicrobial Activity

A study evaluated the compound's effectiveness against Mycobacterium abscessus and Staphylococcus aureus. The results indicated that it exhibited weak activity but highlighted its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Amino-N-(2-dimethylamino-ethyl)benzamide | CHNO | Lacks one amino group |

| 4-Amino-N-(2-dimethylamino-ethyl)benzamide | CHNO | Amino group at position 4 |

| 3,4-Diaminobenzamide | CHNO | Simplified structure |

| N-Methylbenzamide | CHNO | Only contains one amino group |

The unique combination of two amino groups along with a dimethylamino side chain in this compound enhances its biological activity compared to these similar compounds.

Q & A

Q. What are the common synthetic routes for 3,4-Diamino-N-(2-dimethylamino-ethyl)-N-methyl-benzamide, and what methodological challenges arise during purification?

Answer: The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example, 3,5-dinitrobenzoic acid derivatives are reacted with ethylenediamine intermediates in methanol or acetonitrile/water mixtures using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) as a coupling agent . Key challenges include:

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Answer: Structural validation relies on:

- Spectroscopy : and NMR confirm substitution patterns (e.g., aromatic protons at δ 7.41–7.75 ppm and methyl groups at δ 3.72 ppm) .

- Mass spectrometry : EI-MS (e.g., m/z 292.07 [M) confirms molecular weight .

- Elemental analysis : Used to verify C, H, N, and O content within ±0.3% error .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and reduce diastereomer formation in analogs of this compound?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase racemization. Acetonitrile/water mixtures (3:1) balance reactivity and stereochemical integrity .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during amine coupling .

- Chiral resolution : Diastereomers can be separated via preparative HPLC with chiral columns (e.g., Chiralpak IA) .

Q. What methodologies are used to analyze discrepancies between in vitro μ-opioid receptor binding affinity and in vivo analgesic activity?

Answer:

- Receptor binding assays : Radioligand displacement studies (e.g., -DAMGO for μ-opioid receptors) quantify binding affinity (IC) .

- Behavioral studies : Tail-flick or hot-plate tests in murine models assess analgesic efficacy. Discrepancies may arise from metabolic instability or blood-brain barrier penetration issues .

Q. How can researchers assess the compound’s stability under physiological conditions, and what degradation products are observed?

Answer:

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C for 24 hours.

- Analytical tools : LC-MS identifies degradation products (e.g., hydrolyzed benzamide or oxidized dimethylamino groups) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the compound’s selectivity for μ- vs. κ-opioid receptors across studies?

Answer:

- Assay standardization : Ensure consistent receptor preparation methods (e.g., membrane homogenates vs. transfected cells) .

- Ligand purity : Verify compound integrity via HPLC before testing. Impurities (e.g., cis/trans isomers) may skew selectivity profiles .

- Statistical validation : Use multivariate analysis to account for batch-to-batch variability in receptor sources .

Methodological Recommendations

Q. What strategies are recommended for synthesizing isotopically labeled analogs for pharmacokinetic studies?

Answer:

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

Answer:

- Docking studies : Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .

- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with in vitro half-life data .

Ethical and Safety Considerations

Q. What precautions are necessary given the compound’s structural similarity to Schedule I opioids like U-47700?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.